![molecular formula C20H17N7O3 B2489527 4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide CAS No. 893936-17-9](/img/structure/B2489527.png)
4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
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Overview
Description
The exploration of novel compounds with unique structures like triazolopyrimidines and benzamides is crucial for developing new therapeutic agents. These compounds often exhibit significant biological activities, making them valuable for pharmaceutical research.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, the synthesis of related compounds involves starting with specific pyrimidine derivatives, undergoing reactions with formamide, formic acid, and dimethyl formamide under reflux conditions to achieve the desired product (Maheswaran et al., 2012).
Scientific Research Applications
Anticancer Activity
A significant focus has been placed on the synthesis and biological evaluation of novel compounds with potential anticancer properties. For instance, MGCD0103, a molecule sharing a similar structural motif with the compound of interest, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008). Another study on pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase agents, indicating a structure-activity relationship conducive to therapeutic development (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, structurally similar to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibition and exhibited analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antiviral Activities
The research into benzamide-based 5-aminopyrazoles and their fused heterocycles has unveiled remarkable antiavian influenza virus activity. Several compounds synthesized through this route were found to possess significant antiviral activities against bird flu influenza (H5N1), indicating their potential as therapeutic agents for viral infections (Hebishy et al., 2020).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has also been explored, with these compounds being evaluated for their insecticidal and antibacterial potential. This research suggests a promising avenue for developing new pesticides and antimicrobial agents (Deohate et al., 2020).
Novel Biological Activities
Further, the design and synthesis of thiopyrimidine-glucuronide compounds have indicated promising biological activities, showcasing the versatility of pyrimidine derivatives in drug discovery and development (Wanare, 2022).
Mechanism of Action
Triazolopyrimidines
This compound contains a triazolopyrimidine moiety. Triazolopyrimidines are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been associated with a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Benzamides
This compound also contains a benzamide moiety. Benzamides are a class of compounds known to have diverse biological activities. They have been studied for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyrazolines
Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities. Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-12-3-2-4-15(9-12)27-19-17(24-25-27)20(30)26(11-22-19)10-16(28)23-14-7-5-13(6-8-14)18(21)29/h2-9,11H,10H2,1H3,(H2,21,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLXIOADUZIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide |
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